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Introduction
3-Phosphoglycerate Kinase (PGK) is a key metabolic enzyme that plays a crucial role in

glycolysis and gluconeogenesis.[1] It catalyzes the reversible transfer of a phosphate group

from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-phosphoglycerate (3-PG) and ATP.

[2][3] This reaction is a critical step for ATP generation in the glycolytic pathway.[4][5] Due to its

central role in cellular energy metabolism, the determination of PGK activity is essential for

studying metabolic disorders, cancer metabolism, and for screening potential drug candidates

that may modulate its activity.

These application notes provide a detailed protocol for a coupled enzyme assay to determine

PGK activity. This spectrophotometric method is robust, widely used, and applicable to purified

enzyme preparations, as well as cell and tissue lysates.[1]

Principle of the Assay
The PGK activity is measured in the reverse of the glycolytic direction. The enzyme catalyzes

the phosphorylation of 3-PG using ATP to form 1,3-BPG and ADP. The production of 1,3-BPG

is then coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this
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second reaction, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate,

which is coupled with the oxidation of reduced nicotinamide adenine dinucleotide (NADH) to

NAD+. The rate of NADH oxidation is monitored by measuring the decrease in absorbance at

340 nm, which is directly proportional to the PGK activity.[6]

Reaction Scheme:

3-Phosphoglycerate + ATP --(PGK)--> 1,3-Bisphosphoglycerate + ADP

1,3-Bisphosphoglycerate + NADH + H+ --(GAPDH)--> Glyceraldehyde-3-phosphate + Pi +

NAD+

Data Presentation
Table 1: Kinetic Parameters of 3-Phosphoglycerate
Kinase (PGK1)

Organism Substrate Km (µM)
Vmax (relative
value)

Human
1,3-

Bisphosphoglycerate
6.86[2][7]

~3.5-fold higher than

reverse reaction[2][7]

3-Phosphoglycerate 186[2][7] -

Yeast
1,3-

Bisphosphoglycerate
4.36[2][7]

~5.8-fold higher than

reverse reaction[2][7]

3-Phosphoglycerate 146[2][7] -

Table 2: Recommended Reagent Concentrations for
PGK Activity Assay
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Reagent Stock Concentration
Final Concentration in
Assay

Triethanolamine-HCl buffer (pH

7.4)
1 M 100 mM

MgSO₄ 1 M 2 mM

ATP 100 mM 1 mM

3-Phosphoglycerate (3-PG) 250 mM 10 mM

NADH 10 mM 0.2 mM

EDTA 0.5 M 1 mM

Glyceraldehyde-3-phosphate

dehydrogenase (GAPDH)
1000 U/mL 10 U/mL

Experimental Protocols
Materials and Reagents

Triethanolamine-HCl buffer

Magnesium sulfate (MgSO₄)

Adenosine triphosphate (ATP)

3-Phosphoglycerate (3-PG)

Nicotinamide adenine dinucleotide, reduced form (NADH)

Ethylenediaminetetraacetic acid (EDTA)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

Purified PGK enzyme or cell/tissue lysate

Nuclease-free water
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UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Cuvettes or UV-transparent 96-well plates

Pipettes and tips

Microcentrifuge tubes

Vortex mixer

Thermostated water bath or incubator (e.g., 37°C)[8]

Preparation of Reagents
Note: Prepare all stock solutions in nuclease-free water.

1 M Triethanolamine-HCl buffer (pH 7.4): Dissolve 18.57 g of triethanolamine in 80 mL of

nuclease-free water. Adjust the pH to 7.4 with concentrated HCl and bring the final volume to

100 mL.

1 M MgSO₄: Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of nuclease-free water.

100 mM ATP: Dissolve 551 mg of ATP (disodium salt) in 10 mL of nuclease-free water. Adjust

the pH to 7.0 with NaOH if necessary. Aliquot and store at -20°C.

250 mM 3-Phosphoglycerate: Dissolve 575 mg of 3-PG (trisodium salt) in 10 mL of nuclease-

free water. Aliquot and store at -20°C.

10 mM NADH: Dissolve 70.9 mg of NADH (disodium salt) in 10 mL of nuclease-free water.

Protect from light and prepare fresh or store in small aliquots at -80°C for short periods.

0.5 M EDTA (pH 8.0): Dissolve 18.61 g of EDTA (disodium salt) in 80 mL of nuclease-free

water. Adjust the pH to 8.0 with NaOH and bring the final volume to 100 mL.

1000 U/mL GAPDH: Commercially available. Dilute to the required concentration in assay

buffer if necessary. Store as recommended by the supplier.

Assay Procedure
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Prepare the Reaction Master Mix: On ice, prepare a master mix containing the assay buffer,

MgSO₄, ATP, 3-PG, NADH, EDTA, and GAPDH at their final concentrations as specified in

Table 2. Prepare a sufficient volume for all samples, controls, and a 10% excess.

Sample Preparation:

Purified Enzyme: Dilute the purified PGK enzyme in assay buffer to a concentration that

results in a linear rate of NADH oxidation over the measurement period.

Cell/Tissue Lysate: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge

to pellet cellular debris and collect the supernatant. The protein concentration of the lysate

should be determined using a standard protein assay.

Assay Measurement:

Set the spectrophotometer to 340 nm and the temperature to 37°C.

Add the appropriate volume of the Reaction Master Mix to a cuvette or well of a

microplate.

Add a small volume of the PGK sample (purified enzyme or lysate) to the master mix to

initiate the reaction. The final volume should be consistent for all assays.

Mix quickly and immediately start recording the absorbance at 340 nm for several minutes.

A linear decrease in absorbance should be observed.

Controls:

Negative Control (No PGK): Replace the PGK sample with an equal volume of assay

buffer to measure any background rate of NADH oxidation.

Positive Control: Use a known concentration of purified PGK to ensure the assay is

performing correctly.

Data Analysis
Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance

versus time plot.
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Subtract the rate of the negative control from the rate of the samples.

Calculate the PGK activity using the Beer-Lambert law:

Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × V_total / V_sample × 10⁶

Where:

ΔA₃₄₀/min = The rate of change in absorbance at 340 nm per minute.

ε = Molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

l = Path length of the cuvette or microplate well in cm.

V_total = Total volume of the assay in mL.

V_sample = Volume of the enzyme sample added in mL.

10⁶ = Conversion factor from M to µM.

One unit (U) of PGK activity is defined as the amount of enzyme that catalyzes the formation

of 1 µmol of 1,3-bisphosphoglycerate (or the oxidation of 1 µmol of NADH) per minute under

the specified conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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